molecular formula C10H12N2O B1429769 4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene CAS No. 1267225-15-9

4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene

Cat. No. B1429769
M. Wt: 176.21 g/mol
InChI Key: NMPIPCVUBBDRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene” is a heterocyclic compound used in scientific research. It’s also known as ODTH. It shares a similar structure with Marbofloxacin, a third-generation antibiotic fluoroquinolone used in veterinary medicine .


Molecular Structure Analysis

The molecular structure of “4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene” is unique, making it a valuable tool in various fields of research and industry. It shares a similar structure with Marbofloxacin, which has a chemical formula of C 17 H 19 FN 4 O 4 .

Scientific Research Applications

One-Pot Synthesis Techniques

One significant application of these compounds involves their synthesis through one-pot reactions, highlighting efficient and environmentally friendly procedures. For instance, oxygen-bridged monastrol analogs were synthesized using a one-pot three-component condensation reaction under microwave irradiation and solvent-free conditions. This process utilized non-toxic, inexpensive, and readily available catalysts, offering a promising method for synthesizing complex organic molecules with good yields and in a short time (Cheng et al., 2012).

Transition Metal-Free Synthesis

Another application is the transition metal-free synthesis of tricyclic compounds from biomass-derived levulinic acid. This method demonstrates an environmentally benign approach to creating complex organic structures while utilizing renewable resources, showcasing the potential for sustainable chemical synthesis (Jha et al., 2013).

Structural Elucidation and Characterization

The structural elucidation of these compounds is another important area of research. Advanced techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry have been employed to characterize the synthesized compounds. These studies provide valuable insights into the molecular structure and potential reactivity of these compounds, which is essential for their application in further chemical transformations (Salehi et al., 2006).

Synthetic Applications and Catalysis

These compounds and their derivatives have also been explored for their synthetic applications, including their use as catalysts in organic reactions. The research into their catalytic properties aims to develop new methodologies for organic synthesis, potentially offering more efficient, selective, and environmentally friendly reaction pathways (Börner et al., 2010).

Advanced Material and Corrosion Inhibition

Furthermore, derivatives containing the core structure of "4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene" have been investigated for their potential as corrosion inhibitors for metals. This application is particularly relevant in the field of materials science, where protecting metals from corrosion is critical for extending their lifespan and maintaining their structural integrity (Vengatesh & Sundaravadivelu, 2020).

properties

IUPAC Name

4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-8-10-9(3-1)13-7-6-12(10)5-4-11-8/h1-3,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPIPCVUBBDRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOC3=CC=CC(=C32)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Reactant of Route 2
4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Reactant of Route 3
4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Reactant of Route 4
4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Reactant of Route 5
4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Reactant of Route 6
4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.